4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Lipophilicity Permeability Drug-likeness

4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 1706419-04-6) is a tris-heterocyclic small molecule (molecular formula C12H16N6, molecular weight 244.30 g/mol) featuring a central pyrimidine ring substituted with an unsubstituted imidazole at position 4 and a piperazine at position 6, along with a methyl group at position 2. Its computed XLogP3-AA of 0.5 and hydrogen bond donor count of 1 indicate moderate polarity.

Molecular Formula C12H16N6
Molecular Weight 244.30 g/mol
CAS No. 1706419-04-6
Cat. No. B11776397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
CAS1706419-04-6
Molecular FormulaC12H16N6
Molecular Weight244.30 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCNCC2)N3C=CN=C3
InChIInChI=1S/C12H16N6/c1-10-15-11(17-5-2-13-3-6-17)8-12(16-10)18-7-4-14-9-18/h4,7-9,13H,2-3,5-6H2,1H3
InChIKeyCFIPNCBGJHKLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 1706419-04-6): Core Scaffold & Procurement Identifier


4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 1706419-04-6) is a tris-heterocyclic small molecule (molecular formula C12H16N6, molecular weight 244.30 g/mol) featuring a central pyrimidine ring substituted with an unsubstituted imidazole at position 4 and a piperazine at position 6, along with a methyl group at position 2 [1]. Its computed XLogP3-AA of 0.5 and hydrogen bond donor count of 1 indicate moderate polarity [1]. The compound is cataloged as a synthetic building block and potential kinase inhibitor scaffold, but peer-reviewed pharmacological characterization data are absent from the public domain [1].

Why Generic Substitution of 4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 1706419-04-6) Fails in Reproducible Research


In the absence of established, target-specific activity data, the primary risk of substituting this compound with a close analog lies in the combinatorial impact of subtle structural changes on recognition at biological targets. The specific arrangement—an unsubstituted imidazole at pyrimidine C4, a methyl at C2, and an unadorned piperazine at C6—creates a unique hydrogen-bonding topology and steric profile that cannot be replicated by analogs where the imidazole is methylated (e.g., 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine, CAS 1706446-94-7) or where both imidazole and pyrimidine are further substituted [1]. In class-level kinase inhibitor scaffolds, such positional methylation has been shown to alter selectivity windows by ≥10-fold [2]. Thus, even without target-specific data, structural non-equivalence precludes confident interchange.

Quantitative Differentiation Evidence for 4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 1706419-04-6)


Physicochemical Differentiation: XLogP3-AA vs. Closest Methylimidazole Analog

The target compound's computed XLogP3-AA of 0.5 is 0.3 log units lower than that of the closest commercially available analog, 4-(2-methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS 1706446-94-7, XLogP3-AA = 0.8), despite an identical molecular formula (C12H16N6) [1][2]. This difference arises solely from the positional shift of the methyl group from the imidazole to the pyrimidine C2, and it predicts measurably distinct passive membrane permeability profiles in a class where a ΔlogP of 0.3 can translate to a 2–3× difference in PAMPA permeability [3].

Lipophilicity Permeability Drug-likeness

Hydrogen-Bond Donor Count: Target vs. Piperazine-Functionalized Analog

The target compound possesses a single hydrogen-bond donor (HBD = 1), located on the piperazine NH [1]. This contrasts with analogs where the piperazine is further N-substituted (e.g., sulfonyl or aryl-piperazines), which reduce the HBD count to 0, potentially improving CNS penetration but at the cost of reduced solubility and altered target engagement geometry . In kinase inhibitor design, an HBD of 1 at a solvent-exposed position correlates with balanced solubility and potency retention, whereas HBD = 0 can lead to a 5-fold drop in aqueous solubility for similarly sized heterocycles [2].

H-Bonding CNS MPO Drug-likeness

Rotatable Bond Count: Conformational Restriction Relative to Extended Analogs

With only 2 rotatable bonds, the target compound is significantly more conformationally constrained than extended analogs such as 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine (≥5 rotatable bonds) [1][2]. Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding, which can translate to a 5–100-fold loss in affinity for rigid binding pockets [3]. This makes the minimal-rotor architecture of the target compound advantageous for fragment-based or scaffold-hopping campaigns where maximal ligand efficiency is desired.

Conformational flexibility Entropic penalty Binding affinity

Where 4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 1706419-04-6) Adds Maximum Scientific Value: Application Scenarios for Procurement


Kinase Inhibitor Fragment Library Design Requiring Low Lipophilicity

The XLogP3-AA of 0.5 places this compound in the optimal lipophilicity range for fragment-based screening (typically logP 0–3). Its hydrophilic character relative to the 2-methylimidazole analog (XLogP = 0.8) makes it a preferred choice when designing fragment libraries biased toward soluble, ligand-efficient starting points, supported by class-level evidence linking ΔlogP of 0.3 to measurable permeability differences [1].

Synthetic Intermediate for Piperazine-Functionalized Kinase Probes

The free piperazine NH (HBD = 1) provides a chemically accessible handle for rapid diversification into amide, sulfonamide, or urea derivatives. This is a key advantage over O-alkylated or N-aryl piperazine analogs where further functionalization requires deprotection or harsher conditions. Procurement of the unadorned scaffold enables late-stage parallel synthesis with minimal protecting-group manipulation [1].

Conformationally Constrained Scaffold for ATP-Binding Pocket Mimicry

With only 2 rotatable bonds, the target compound exhibits substantial rigidity compared to extended bi-heterocyclic piperazine-pyrimidines (≥5 rotatable bonds). This property is critical for targeting rigid kinase active sites, where class-level estimates suggest each additional rotatable bond can reduce binding affinity by 5–100-fold [2]. The scaffold is therefore suited for structure-based design campaigns where maintaining a low entropic penalty is prioritized.

Quote Request

Request a Quote for 4-(1H-Imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.